molecular formula C19H18Cl2N4O B7537463 6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B7537463
M. Wt: 389.3 g/mol
InChI Key: IOXKYRLXKQCTLZ-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and dichlorophenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dichlorophenyl group via nucleophilic aromatic substitution.

    Alkylation Reactions: Addition of the cyclopropyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The dichlorophenyl group can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: Used as a building block for the synthesis of advanced materials with specific properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure with a different substitution pattern on the phenyl ring.

    6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Variation in the alkyl group attached to the pyrazolopyridine core.

Uniqueness

The uniqueness of 6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group introduces strain and reactivity, while the dichlorophenyl group enhances its potential for interactions with biological targets.

Properties

IUPAC Name

6-cyclopropyl-N-(2,5-dichlorophenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c1-10(2)25-18-14(9-22-25)13(8-16(23-18)11-3-4-11)19(26)24-17-7-12(20)5-6-15(17)21/h5-11H,3-4H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKYRLXKQCTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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